

The Elusive Spiramide: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiramide*

Cat. No.: *B1681077*

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An examination of the available scientific literature reveals a significant scarcity of in-depth information regarding the discovery and development of the compound known as **Spiramide**. While initial searches may lead to confusion with the more extensively documented diuretic "Spiromide" (a combination of Spironolactone and Furosemide), **Spiramide** itself appears to be a distinct chemical entity with limited publicly available research.

Spiramide, also identified by its developmental code name AMI-193, is classified as an azaspiro compound.^[1] Its chemical name is 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.^[1]

Pharmacological Profile

Available data indicates that **Spiramide** acts as a selective antagonist for serotonin 5-HT_{2A} and 5-HT_{1A} receptors, as well as dopamine D₂ receptors.^[2] It is reported to have a high affinity for the D₂ receptor, with a K_i (inhibitor constant) of 3 nM.^[1] Notably, it demonstrates negligible affinity for the 5-HT_{2C} receptor.^[2] This receptor binding profile suggests its potential as an experimental antipsychotic agent.

Preclinical Data

Information regarding the preclinical development of **Spiramide** is sparse. One source suggests it lacks the disruptive effects on animal behavior that are observed with spiperone, another potent D₂ and 5-HT_{2A} receptor antagonist.^[1]

Clinical Development

A thorough search for clinical trial data on **Spiramide** did not yield any registered trials or published results. This suggests that the development of **Spiramide** may have been discontinued in the early stages, prior to extensive human testing.

Data Unavailability and a Case of Mistaken Identity

The significant challenge in compiling a comprehensive technical guide on **Spiramide** stems from the limited availability of published research. There is a notable lack of detailed experimental protocols, quantitative data from preclinical or clinical studies, and in-depth discussions of its synthesis and development pathway.

It is crucial to distinguish **Spiramide** from "Spiromide," a combination diuretic medication containing Spironolactone and Furosemide used to treat edema and hypertension.^{[3][4][5]} The similarity in their names can lead to confusion, but their pharmacological actions and chemical structures are entirely different. Spironolactone is a potassium-sparing diuretic that acts as an aldosterone antagonist, while furosemide is a loop diuretic.^{[6][7]}

Conclusion

While the basic pharmacological profile of **Spiramide** (AMI-193) as a selective 5-HT and D2 receptor antagonist is documented, a comprehensive understanding of its discovery and development is hampered by the lack of available data. The absence of detailed experimental protocols, quantitative analysis, and clinical trial information prevents the creation of an in-depth technical guide as originally requested. Further research and publication of any existing data would be necessary to fully elucidate the scientific journey of this compound.

Chemical and Physical Properties of Spiramide

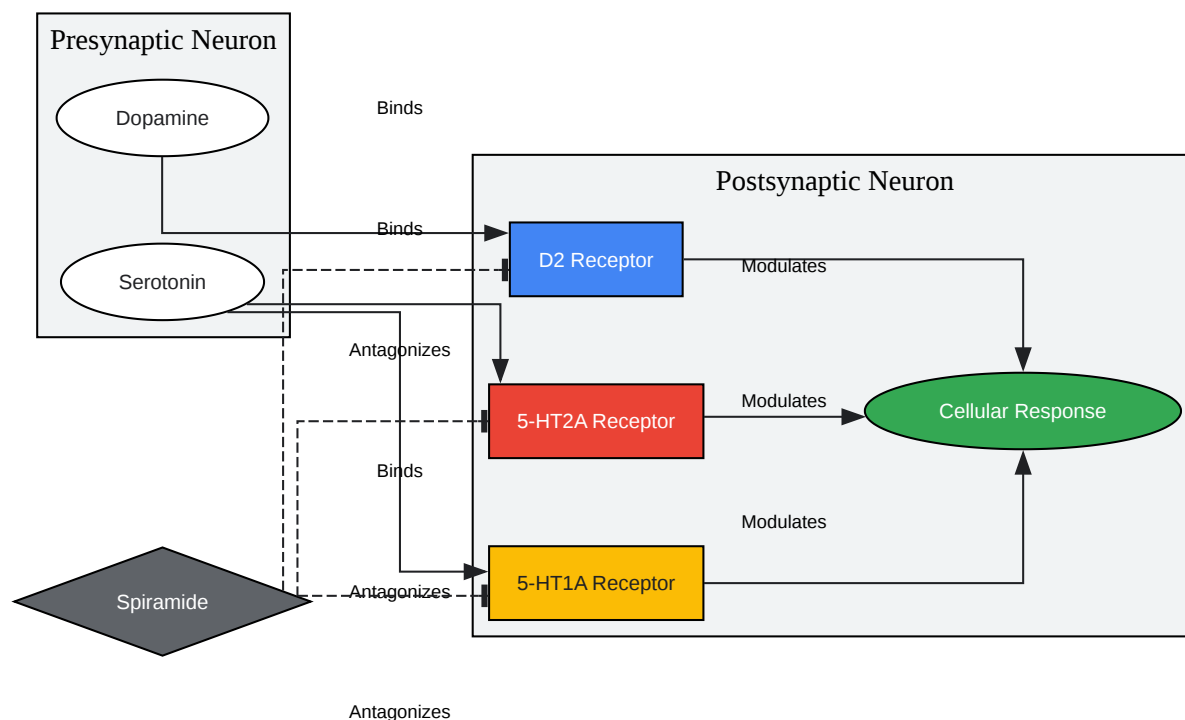
Property	Value	Source
Molecular Formula	C22H26FN3O2	[1]
Molecular Weight	383.5 g/mol	[1]
IUPAC Name	8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one	[1]
PubChem CID	68186	[1]

Receptor Binding Affinity of Spiramide

Receptor	Affinity (Ki)	Source
Dopamine D2	3 nM	[1]
Serotonin 5-HT2A	Selective antagonist (specific Ki not provided)	[2]
Serotonin 5-HT1A	Selective antagonist (specific Ki not provided)	[2]
Serotonin 5-HT2C	Negligible affinity	[2]

Proposed Signaling Pathway of Spiramide

Based on its receptor binding profile, the following diagram illustrates the hypothesized mechanism of action of **Spiramide** at the synapse.



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Hypothesized antagonistic action of **Spiramide** on postsynaptic receptors.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com